molecular formula C12H14N2S B6302665 (R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1415839-18-7

(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Cat. No.: B6302665
CAS No.: 1415839-18-7
M. Wt: 218.32 g/mol
InChI Key: NRFXELMCDBIMBQ-VIFPVBQESA-N
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Description

®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a chiral compound belonging to the class of benzoimidazothiazoles. This compound is characterized by its unique structure, which includes an isopropyl group and a fused benzoimidazole-thiazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary target of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target through a series of molecular interactions. It binds to the active site of the enzyme, likely through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . This binding disrupts the normal function of the enzyme, leading to an inhibition of the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of pantothenate synthetase affects the biosynthesis of coenzyme A, a vital cofactor in numerous enzymatic reactions. This disruption can lead to a cascade of effects on various biochemical pathways within the bacterium, ultimately inhibiting its growth and proliferation .

Result of Action

The compound has been found to display potent activity against Mycobacterium tuberculosis. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . These results suggest that the compound’s action leads to a significant inhibition of bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have explored its activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicine, ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole derivatives are being investigated for their potential use in treating various diseases. Their ability to interact with specific biological targets makes them suitable for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole: Lacks the chiral center present in the ®-isomer.

    2-Methyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole: Contains a methyl group instead of an isopropyl group.

    2-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole: Contains an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole lies in its chiral center and the specific arrangement of its functional groups. This configuration can lead to distinct biological and chemical properties compared to its non-chiral or differently substituted analogs.

Properties

IUPAC Name

(2R)-2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFXELMCDBIMBQ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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